Gamma-Aminosäuren und Derivate

Gamma-aminobutyric acid (GABA) and its derivatives are a class of compounds with diverse biological activities, widely studied for their potential health benefits in various applications. GABA itself is the chief inhibitory neurotransmitter in the vertebrate central nervous system (CNS), playing a crucial role in modulating neuronal excitability. It acts by binding to specific GABAA and GABAB receptors, thereby regulating synaptic transmission.

Derivatives of GABA include functional analogs such as gamma-aminobutyric acid ethyl ester (GAEE) and gamma-hydroxybutyrate (GHB), each possessing unique physicochemical properties and biological activities. For instance, GAEE exhibits enhanced stability compared to GABA, making it more suitable for certain delivery systems or formulations. On the other hand, GHB is known for its role in sleep regulation and has been explored for its anxiolytic and muscle relaxant properties.

In industrial applications, GABA and its derivatives are utilized in food additives, pharmaceuticals, nutraceuticals, and cosmetics due to their antioxidant, neuroprotective, and anti-stress effects. They also find use in agricultural products as growth regulators or stress alleviators for crops. The development of these compounds continues to expand their potential applications, making them significant players in the field of chemical biotechnology and pharmaceutical sciences.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

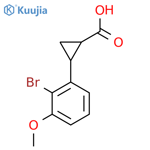

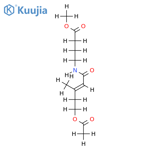

|

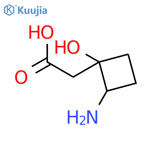

(1RS,2RS)-2-Amino-1-hydroxy-1-cyclobutaneacetic acid | 108507-92-2 | C6H11NO3 |

|

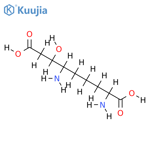

2,6-Diamino-7-nonendioinsaeure | 22009-87-6 | C9H18N2O5 |

|

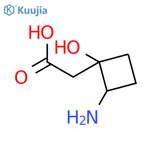

(1RS,2SR)-2-Amino-1-hydroxy-1-cyclobutaneacetic acid | 108507-93-3 | C6H11NO3 |

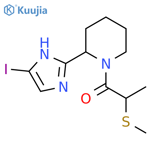

|

pestalotiopamide C | 1263054-82-5 | C13H21NO5 |

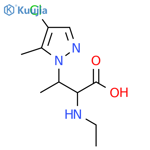

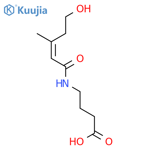

|

Butanoic acid, 4-[[(2Z)-5-hydroxy-3-methyl-1-oxo-2-pentenyl]amino]- | 476485-50-4 | C10H17NO4 |

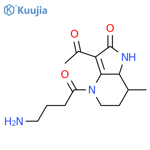

|

Laccarin; N4-(4-Aminobutanoyl) | 766509-22-2 | C14H21N3O3 |

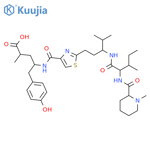

|

Pretubulysin D; 4''-Hydroxy, N16-de-Me | 1258951-37-9 | C35H53N5O6S |

|

Pretubulysin D; 12ξ-Hydroxy, N16-de-Me | 1258951-29-9 | C35H53N5O6S |

|

Mycosporine-glutamicol; 3'ξ-Hydroxy | 1318852-45-7 | C13H21NO8 |

|

4-Aminobutanoic acid; N-(3,4-Dihydroxybenzoyl), Me ester | 1623429-34-4 | C12H15NO5 |

Verwandte Literatur

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

Empfohlene Lieferanten

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte